molecular formula C23H19BrN2O2 B2486726 4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE CAS No. 313684-00-3

4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE

Cat. No.: B2486726
CAS No.: 313684-00-3
M. Wt: 435.321
InChI Key: HCQNFCYRQZFALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family This compound is characterized by its unique structure, which includes a bromobenzoyl group, a methyl group, and a phenyl group attached to a tetrahydrobenzodiazepinone core

Preparation Methods

The synthesis of 4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves several steps. One common method includes the acylation of a benzodiazepine precursor with 4-bromobenzoyl chloride under anhydrous conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an inert atmosphere to prevent moisture interference . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it modulates their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. . This uniqueness makes it a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

4-(4-bromobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)26(14-21(27)25-20)23(28)17-8-10-18(24)11-9-17/h2-13,22H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQNFCYRQZFALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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